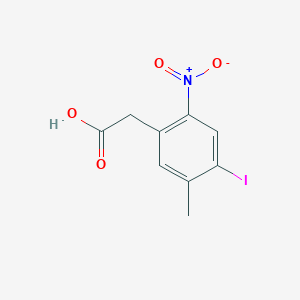
4-Iodo-5-methyl-2-nitrophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-5-methyl-2-nitrophenylacetic acid is an organic compound with the molecular formula C9H8INO4 and a molecular weight of 321.07 g/mol . This compound is characterized by the presence of iodine, methyl, nitro, and phenylacetic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methyl-2-nitrophenylacetic acid typically involves the iodination of 5-methyl-2-nitrophenylacetic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-5-methyl-2-nitrophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted phenylacetic acids.
Reduction: 4-Iodo-5-methyl-2-aminophenylacetic acid.
Oxidation: 4-Iodo-5-carboxy-2-nitrophenylacetic acid.
Aplicaciones Científicas De Investigación
4-Iodo-5-methyl-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-5-methyl-2-nitrophenylacetic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The nitro group can participate in redox reactions, while the phenylacetic acid moiety can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodo-2-nitrophenylacetic acid
- 5-Methyl-2-nitrophenylacetic acid
- 4-Iodo-5-methylphenylacetic acid
Uniqueness
4-Iodo-5-methyl-2-nitrophenylacetic acid is unique due to the combination of its functional groups, which provide a diverse range of reactivity and applications. The presence of both iodine and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C9H8INO4 |
|---|---|
Peso molecular |
321.07 g/mol |
Nombre IUPAC |
2-(4-iodo-5-methyl-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8INO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) |
Clave InChI |
GYSGXRLELRTBCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)[N+](=O)[O-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


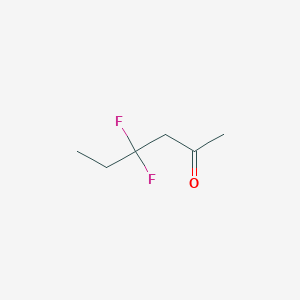
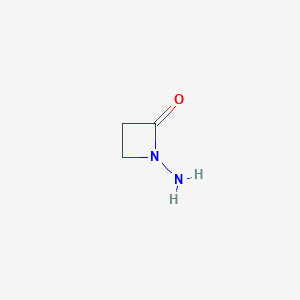
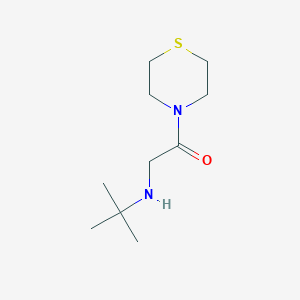


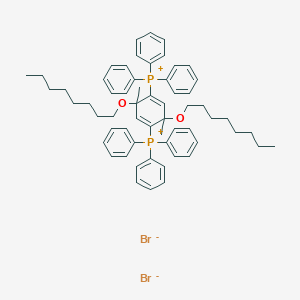
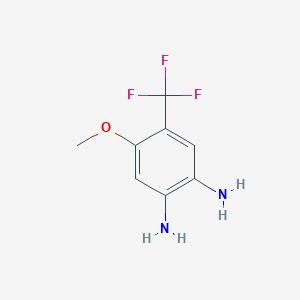


![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)

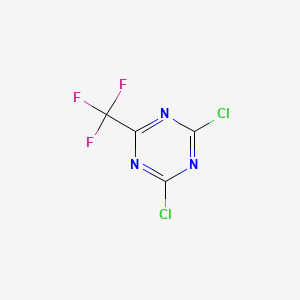
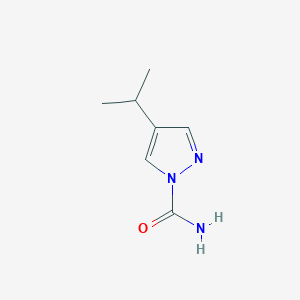
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
